N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Description
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a thiazole-based compound featuring an adamantyl substituent at the 5-position of the thiazole ring and a chloroacetamide group at the 2-position. The adamantyl moiety, a rigid polycyclic hydrocarbon, is known to enhance metabolic stability and binding affinity in medicinal chemistry due to its hydrophobic and bulky nature . The chloroacetamide group serves as a reactive pharmacophore, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2OS/c16-7-13(19)18-14-17-8-12(20-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h8-11H,1-7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVNMRVAMLZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=C(S4)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 1-adamantylamine with 2-chloroacetyl chloride in the presence of a base, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound’s adamantane moiety makes it useful in the design of new materials with enhanced stability and mechanical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The thiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole/Thiadiazole Core
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide (CAS 1706460-53-8): Structural Difference: Replaces the thiazole ring with a 1,3,4-thiadiazole core and introduces a phenyl group on the acetamide nitrogen. The phenyl group may improve π-π stacking interactions but could reduce solubility compared to the adamantyl-thiazole analog . Molecular Weight: 387.93 vs. 373.90 (adamantyl-thiazole analog), indicating minor differences in pharmacokinetic properties .
- N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2,2-diphenyl-acetamide (CAS 5325-06-4): Structural Difference: Substitutes adamantyl with a 2-chloro-benzyl group and replaces chloroacetamide with diphenylacetamide. The 2-chloro-benzyl group introduces electron-withdrawing effects, which may modulate reactivity . Molecular Weight: 418.9 vs. 373.90, suggesting higher metabolic stability but lower solubility .
Adamantyl-Containing Analogs
- N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives: Structural Difference: Incorporates an indole ring fused with the adamantyl group instead of a thiazole ring. However, the lack of a chloroacetamide group limits direct electrophilic interactions .
Chloroacetamide Derivatives with Heterocyclic Cores
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide :
- Structural Difference : Replaces adamantyl with a 4-chlorophenyl group.
- Implications : The chlorophenyl group provides moderate hydrophobicity and electronic effects but lacks the steric bulk of adamantane. This may result in reduced metabolic stability and faster clearance .
- Molecular Weight : ~350 (estimated) vs. 373.90, highlighting the impact of adamantane on molecular size .
- N-(5-(Chloromethyl)thiazol-2-yl)acetamide (CAS 1092696-77-9): Structural Difference: Features a chloromethyl group instead of chloroacetamide. This derivative may exhibit lower cytotoxicity but also diminished pharmacological activity .
Physicochemical Properties and Drug-Likeness
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide | 373.90 | 4.2 | <0.1 (low) |
| N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2,2-diphenyl-acetamide | 418.9 | 5.8 | <0.01 (very low) |
| N-(5-(Chloromethyl)thiazol-2-yl)acetamide | 190.65 | 1.9 | ~1.0 (moderate) |
Key Observations :
- The adamantyl-thiazole analog’s high LogP reflects significant lipophilicity, favoring blood-brain barrier penetration but complicating aqueous formulation.
- Smaller derivatives (e.g., chloromethyl-thiazole) exhibit better solubility but reduced target affinity .
Biological Activity
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial efficacy, and anticancer properties.
Structural Characteristics
The compound integrates an adamantane moiety , a thiazole ring , and a chloroacetamide group . The adamantane structure contributes to its lipophilicity, enhancing membrane permeability, while the thiazole ring is known for its biological activity against various pathogens.
The mechanism of action involves:
- Interaction with Enzymes : The thiazole ring can inhibit enzyme activity by binding to active sites, disrupting normal cellular functions.
- Cell Membrane Permeability : The lipophilic nature of the adamantane component allows the compound to cross cell membranes efficiently, facilitating intracellular action.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacteria:
- It showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- The compound demonstrated moderate activity against Gram-negative bacteria like Escherichia coli, and yeast species such as Candida albicans .
Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies have shown that derivatives of chloroacetamides exhibit cytotoxic effects on cancer cell lines. The specific activity against various cancer types indicates that modifications in substituents can enhance its efficacy as an anticancer agent .
Study 1: Antimicrobial Efficacy
A comparative study on chloroacetamides revealed:
- Compounds with halogenated substituents exhibited higher antimicrobial activity due to increased lipophilicity.
- This compound was among the most potent in inhibiting Gram-positive strains .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 µg/mL |
| This compound | MRSA | 8 µg/mL |
| This compound | Escherichia coli | 32 µg/mL |
Study 2: Anticancer Activity
In a National Cancer Institute (NCI) screening against 60 cancer cell lines:
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (20–25°C) prevent decomposition of reactive intermediates.
- Solvent Choice : Dioxane or pyridine improves solubility of adamantyl-thiazole intermediates .
- Reagent Ratios : A 1:1 molar ratio of amine to chloroacetyl chloride minimizes byproducts .
What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?
Basic Research Question
Spectroscopic Methods :
Q. Crystallographic Methods :
- X-ray Diffraction : Resolve molecular geometry and hydrogen-bonding patterns (e.g., N–H···N interactions in thiazole dimers) .
- SHELX Refinement : Use SHELXL for small-molecule refinement to model disorder or thermal motion .
How can researchers address discrepancies in crystallographic data when determining the molecular structure?
Advanced Research Question
Discrepancies often arise from disordered adamantyl groups or solvent molecules. Methodological solutions include:
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
- Hydrogen Bond Analysis : Validate packing motifs using intermolecular interactions (e.g., C–H···O/F) to identify misassigned symmetry .
- Validation Tools : Use PLATON or CCDC’s Mercury to check for missed symmetry or overfitting .
What strategies elucidate biological target interactions when bioactivity assays show inconsistency?
Advanced Research Question
Contradictory bioactivity data may stem from off-target effects or assay conditions. Solutions include:
- Dose-Response Curves : Confirm activity across concentrations (e.g., IC values) to rule out false positives .
- Molecular Docking : Screen against PfOR enzyme homologs (common thiazole targets) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate target engagement .
How does the adamantyl group influence the compound’s physicochemical properties and reactivity?
Advanced Research Question
The adamantyl moiety confers:
- Lipophilicity : Increased logP (predicted ~3.5) enhances membrane permeability but reduces aqueous solubility .
- Steric Effects : Bulky adamantyl group slows nucleophilic attacks on the thiazole ring, stabilizing the compound under acidic conditions .
- Thermal Stability : High melting points (e.g., 155–156°C in analogues) suggest robust crystal packing .
What analytical approaches resolve impurities in synthesized batches of this compound?
Advanced Research Question
Common impurities include unreacted adamantyl-thiazole amine or hydrolyzed chloroacetamide. Mitigation strategies:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate impurities (retention time ~8–12 min) .
- Mass Spectrometry : HRMS (ESI+) identifies adducts (e.g., [M+H] at m/z 365.1) and degradation products .
- Recrystallization : Ethanol-DMF (1:1) removes polar byproducts .
How can computational modeling predict the compound’s metabolic stability?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 oxidation of adamantyl groups) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis at the chloroacetamide group .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Chiral Intermediates : Use enantiopure 5-(1-adamantyl)-1,3-thiazol-2-amine to avoid racemization during chloroacetylation .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR to detect chiral inversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
